• Ethyl methoxycinnamate
    • Cat. No.:
    • B044999
    • CAS No.:
    • 1929-30-2
    • Molecular Formula:
    • C12H14O3
    • Molecular Weight:
    • 206.24 g/mol
    Description
    Ethyl 4-methoxycinnamate is a cinnamate ester.
    Ethyl p-methoxycinnamate has been reported in Kaempferia galanga and Hedychium spicatum with data available.
  • Tectochrysin
    • Cat. No.:
    • B192502
    • CAS No.:
    • 520-28-5
    • Molecular Formula:
    • C16H12O4
    • Molecular Weight:
    • 268.26 g/mol
    Description
    Tectochrysin is a monohydroxyflavone that is flavone substituted by a hydroxy group at position 4 and a methoxy group at position 7 respectively. It has a role as a plant metabolite, an antidiarrhoeal drug and a...
  • Isodeoxyelephantopin
    • Cat. No.:
    • B1232851
    • CAS No.:
    • Molecular Formula:
    • C19H20O6
    • Molecular Weight:
    • 344.4 g/mol
    Description
    Isodeoxyelephantopin, also known as Isodeoxyelephantopin, is a useful research compound. Its molecular formula is C19H20O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
    BenchChem offer...
  • Bigelovin
    • Cat. No.:
    • B1667053
    • CAS No.:
    • 3668-14-2
    • Molecular Formula:
    • C17H20O5
    • Molecular Weight:
    • 304.34 g/mol
    Description
    Bigelovin is a sesquiterpene lactone that is 3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione substituted by methyl groups at positions 4a and 8, a methylidene group at position 3 and an acetoxy group ...
  • Lovastatin
    • Cat. No.:
    • B1675250
    • CAS No.:
    • 75330-75-5
    • Molecular Formula:
    • C24H36O5
    • Molecular Weight:
    • 404.5 g/mol
    Description
    Lovastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of lovastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor.
    Lovastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury.
    Lovastatin has been reported in Auxarthron umbrinum, Monascus ruber, and other organisms with data available.
    Lovastatin is a lactone metabolite isolated from the fungus Aspergillus terreus with cholesterol-lowering and potential antineoplastic activities. Lovastatin is hydrolyzed to the active beta-hydroxyacid form, which competitively inhibits 3-hydroxyl-3-methylgutarylcoenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis. In addition, this agent may induce tumor cell apoptosis and inhibit tumor cell invasiveness, possibly by inhibiting protein farnesylation and protein geranylgeranylation, and may arrest cells in the G1 phase of the cell cycle. The latter effect sensitizes tumor cells to the cytotoxic effects of ionizing radiation.
    LOVASTATIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and has 6 approved and 27 investigational indications.
    Lovastatin is a cholesterol-lowering agent that belongs to the class of medications called statins. It was the second agent of this class discovered. It was discovered by Alfred Alberts and his team at Merck in 1978 after screening only 18 compounds over 2 weeks. The agent, also known as mevinolin, was isolated from the fungi Aspergillus terreus. Research on this compound was suddenly shut down in 1980 and the drug was not approved until 1987. Interesting, Akira Endo at Sankyo Co. (Japan) patented lovastatin isolated from Monascus ruber four months before Merck. Lovastatin was found to be 2 times more potent than its predecessor, mevastatin, the first discovered statin. Like mevastatin, lovastatin is structurally similar to hydroxymethylglutarate (HMG), a substituent of HMG-Coenzyme A (HMG-CoA), a substrate of the cholesterol biosynthesis pathway via the mevalonic acid pathway. Lovastatin is a competitive inhibitor of HMG-CoA reductase with a binding affinity 20,000 times greater than HMG-CoA. Lovastatin differs structurally from mevastatin by a single methyl group at the 6' position. Lovastatin is a prodrug that is activated by in vivo hydrolysis of the lactone ring. It, along with mevastatin, has served as one of the lead compounds for the development of the synthetic compounds used today.
    A fungal metabolite isolated from cultures of Aspergillus terreus. The compound is a potent anticholesteremic agent. It inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase (HYDROXYMETHYLGLUTARYL COA REDUCTASES), which is the rate-limiting enzyme in cholesterol biosynthesis. It also stimulates the production of low-density lipoprotein receptors in the liver.
    See also: Simvastatin (narrower);  Pravastatin (related);  Lovastatin Acid (has active moiety)."> Lovastatin can cause developmental toxicity according to state or federal government labeling requirements.
    Lovastatin is a fatty acid ester that is mevastatin carrying an additional methyl group on the carbo...
  • Taccalonolide C
    • Cat. No.:
    • B3026896
    • CAS No.:
    • 117803-96-0
    • Molecular Formula:
    • C36H46O14
    • Molecular Weight:
    • 702.7 g/mol
    Description
    Taccalonolide C is a natural product found in Tacca plantaginea with data available.
  • Cysteamine Hydrochloride
    • Cat. No.:
    • B3108850
    • CAS No.:
    • 16904-32-8
    • Molecular Formula:
    • C2H7NS.ClH
      C2H8ClNS
    • Molecular Weight:
    • 113.61 g/mol
    Description
    Cysteamine hydrochloride is an alkanethiol.
    CYSTEAMINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2012 and is indicated for cystinosis.
    See ...
  • Aplyronine B
    • Cat. No.:
    • B12390339
    • CAS No.:
    • Molecular Formula:
    • C59H101N3O14
    • Molecular Weight:
    • 1076.4 g/mol
    Description
    Aplyronine B is a useful research compound. Its molecular formula is C59H101N3O14 and its molecular weight is 1076.4 g/mol. The purity is usually 95%.
    BenchChem offers high-quality Aplyronine B suitable for...
  • Nidurufin
    • Cat. No.:
    • B12406747
    • CAS No.:
    • 99528-66-2
    • Molecular Formula:
    • C20H16O8
    • Molecular Weight:
    • 384.3 g/mol
    Description
    Nidurufin is a member of hydroxyanthraquinones.
    Nidurufin has been reported in Aspergillus flavus and Aspergillus with data available.
    cell cycle inhibitor from marine-derived fungus Penicillium flavidorsu...
  • Ginsenoside F5
    • Cat. No.:
    • B15568857
    • CAS No.:
    • Molecular Formula:
    • C41H70O13
    • Molecular Weight:
    • 771.0 g/mol
    Description
    Ginsenoside F5 is a triterpenoid saponin.
    ginsenoside F5 has been reported in Panax ginseng with data available.
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